5,5'-Dimethoxycarbonyl-2,2'-bipyridine
Description
Significance of 2,2'-Bipyridine (B1663995) Scaffolds in Coordination and Suamolecular Chemistry
The parent molecule, 2,2'-bipyridine, is a colorless solid first synthesized in 1888. nih.gov It is a bidentate chelating ligand, meaning it can bind to a central metal atom at two points through its two nitrogen atoms, forming a stable five-membered ring. wikipedia.org This ability to form stable complexes with a wide array of transition metals has made 2,2'-bipyridine and its derivatives indispensable tools in coordination chemistry. nih.govwikipedia.org These metal complexes have played a crucial role in understanding the thermodynamics, kinetics, photochemistry, photophysics, and electrochemistry of metal ions. nih.gov
In the realm of supramolecular chemistry, 2,2'-bipyridine scaffolds are fundamental building blocks for constructing larger, highly organized molecular architectures. nih.gov Their rigid, planar structure and well-defined coordination geometry allow for the predictable self-assembly of complex structures like helicates, grids, and racks. nih.gov The resulting metallosupramolecular polymers exhibit novel and tunable properties, with potential applications ranging from catalysis to materials science. nih.gov
Role of Ester Functionalization in Bipyridine Derivatives
The introduction of functional groups, such as esters, onto the bipyridine framework significantly modifies the ligand's properties and the resulting metal complexes. researchgate.net Ester functionalization, as seen in 5,5'-Dimethoxycarbonyl-2,2'-bipyridine, can influence the electronic properties of the bipyridine system. The electron-withdrawing nature of the methoxycarbonyl groups can alter the redox potential of the ligand and its metal complexes. mdpi.com
Furthermore, ester groups can provide additional coordination sites or be converted into other functional groups, allowing for further chemical modifications and the construction of more complex molecular systems. acs.org The steric bulk of the ester groups can also influence the geometry and stability of the resulting metal complexes. researchgate.net For instance, bulky ester side groups on 2,2'-bipyridine ligands have been shown to favor the formation of the fac-isomer in tris-chelate ruthenium(II) complexes. researchgate.net
Overview of Key Research Trajectories for this compound
Research involving this compound and related ester-functionalized bipyridines is multifaceted. A primary focus is its use as a ligand in organometallic chemistry and catalysis. polycil.co.uk The tailored electronic and steric properties imparted by the methoxycarbonyl groups make it a valuable component in designing catalysts for specific chemical transformations.
Another significant area of investigation is in the development of luminescent materials. Bipyridine complexes, particularly those of ruthenium, are known for their intense luminescence. wikipedia.org The functionalization with ester groups can fine-tune the photophysical properties of these complexes, leading to applications in sensors, displays, and photoredox catalysis. rsc.org
Furthermore, the ability to modify the ester groups opens up avenues for creating novel supramolecular structures and functional materials. acs.org Research is ongoing to incorporate these functionalized bipyridines into polymers and other extended networks to develop materials with specific optical, electronic, or catalytic properties.
Strategies for Introducing Carboxy and Methoxycarbonyl Functionalities on the Bipyridine Core
The principal strategy for synthesizing this compound hinges on the initial formation of its corresponding dicarboxylic acid, which is then converted to the desired diester. This well-established pathway ensures high yields and purity of the final product.
Oxidation of 5,5'-Dimethyl-2,2'-bipyridine to 2,2'-Bipyridine-5,5'-dicarboxylic Acid
The initial step in the synthesis is the oxidation of the methyl groups of 5,5'-Dimethyl-2,2'-bipyridine to carboxylic acid functionalities. This transformation yields 2,2'-Bipyridine-5,5'-dicarboxylic acid, a crucial intermediate.
The oxidation of 5,5'-Dimethyl-2,2'-bipyridine is commonly achieved using strong oxidizing agents, with potassium permanganate (KMnO₄) being a widely employed reagent. The reaction is typically carried out in an aqueous solution under reflux conditions. The control of reaction parameters is critical to ensure the complete oxidation of both methyl groups and to minimize side reactions, ultimately leading to a good yield of the desired dicarboxylic acid. Following the oxidation, the reaction mixture is worked up by acidification, usually with hydrochloric acid (HCl), to precipitate the 2,2'-Bipyridine-5,5'-dicarboxylic acid product. This straightforward oxidation and precipitation protocol has been reported to provide the diacid in yields of approximately 70-74%.
| Reactant | Oxidizing Agent | Solvent | Reaction Condition | Product | Yield |
| 5,5'-Dimethyl-2,2'-bipyridine | Potassium Permanganate (KMnO₄) | Water | Reflux | 2,2'-Bipyridine-5,5'-dicarboxylic Acid | ~70-74% |
Esterification of 2,2'-Bipyridine-5,5'-dicarboxylic Acid to Form this compound
The second step involves the esterification of the carboxylic acid groups of 2,2'-Bipyridine-5,5'-dicarboxylic acid with methanol to produce the target molecule, this compound.
A common method for this esterification is the Fischer esterification, which involves reacting the dicarboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). The reaction is typically heated to reflux to drive the equilibrium towards the formation of the ester.
Alternatively, the carboxylic acid can be converted to a more reactive species, such as an acyl chloride, to facilitate the esterification. This can be achieved by treating 2,2'-Bipyridine-5,5'-dicarboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂). The resulting diacyl chloride is then reacted with methanol to yield this compound. This two-step approach often proceeds under milder conditions than the direct Fischer esterification. For instance, the diacid can be suspended in the alcohol and treated with thionyl chloride, followed by a period of reflux to ensure complete conversion.
| Reactant | Reagents | Solvent | Reaction Condition | Product |
| 2,2'-Bipyridine-5,5'-dicarboxylic Acid | Methanol, Acid Catalyst (e.g., H₂SO₄) | Methanol | Reflux | This compound |
| 2,2'-Bipyridine-5,5'-dicarboxylic Acid | 1. Thionyl Chloride (SOCl₂) 2. Methanol | Methanol | Reflux | This compound |
Advanced Synthetic Techniques
In recent years, there has been a significant drive towards developing more sustainable and efficient synthetic methodologies in organic chemistry. Microwave-assisted synthesis has emerged as a powerful tool to achieve these goals.
Microwave-Assisted Synthetic Procedures
Microwave irradiation has been shown to dramatically reduce reaction times, increase product yields, and often lead to cleaner reactions compared to conventional heating methods. nih.govfrontiersin.org This technique has been successfully applied to a wide range of organic transformations, including the synthesis of heterocyclic compounds and esterification reactions. rsc.orgmdpi.com
While a specific protocol for the microwave-assisted synthesis of this compound is not extensively documented in the literature, the principles of microwave chemistry can be applied to both the oxidation and esterification steps. For instance, the microwave-assisted synthesis of a nanocomposite involving [2,2'-bipyridine]-4,4'-dicarboxylic acid highlights the feasibility of using this technology for reactions with bipyridine dicarboxylic acids. nih.govresearchgate.net
The application of microwave heating to the oxidation of 5,5'-Dimethyl-2,2'-bipyridine could potentially shorten the required reflux time and improve the energy efficiency of the process. Similarly, microwave-assisted esterification of 2,2'-Bipyridine-5,5'-dicarboxylic acid could lead to a significant reduction in the time required for the reaction, which can take several hours under conventional heating. The localized superheating effect of microwaves can accelerate the rate of reaction, often leading to higher conversion in a fraction of the time. mdpi.com The development of specific microwave-assisted protocols for the synthesis of this compound represents a promising avenue for future research, offering a greener and more efficient alternative to traditional methods.
Structure
3D Structure
Properties
IUPAC Name |
methyl 6-(5-methoxycarbonylpyridin-2-yl)pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c1-19-13(17)9-3-5-11(15-7-9)12-6-4-10(8-16-12)14(18)20-2/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJAYXDBLSXUUGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)C2=NC=C(C=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1762-45-4 | |
| Record name | Dimethyl 2,2'-Bipyridine-5,5'-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Coordination Chemistry of 5,5 Dimethoxycarbonyl 2,2 Bipyridine As a Ligand
Ligand Design Principles and Bidentate Coordination
5,5'-Dimethoxycarbonyl-2,2'-bipyridine is a derivative of 2,2'-bipyridine (B1663995), a classic bidentate chelating ligand in coordination chemistry. The foundational design principle of this ligand is the presence of two nitrogen atoms in a cis confirmation, which allows for the formation of a stable five-membered ring upon coordination to a metal center. This bidentate coordination is a key feature that dictates the geometry and stability of the resulting metal complexes.
The introduction of methoxycarbonyl (-COOCH₃) groups at the 5 and 5' positions of the bipyridine ring significantly modulates the ligand's electronic properties. These ester groups are electron-withdrawing in nature, which has a profound impact on the electronic structure of the ligand. This influence is primarily due to the mesomeric (-M) and inductive (-I) effects of the carbonyl moiety.
The electron-withdrawing nature of the ester groups lowers the energy of the π* orbitals of the bipyridine system. This electronic perturbation affects the metal-to-ligand charge transfer (MLCT) transitions in its metal complexes. Specifically, the presence of electron-withdrawing substituents at the 5,5'-positions can lead to a substantial shift of the MLCT absorption and emission maxima to longer wavelengths (a red-shift) in ruthenium(II) complexes, for example. hhu.de This is a direct consequence of the stabilization of the ligand's lowest unoccupied molecular orbital (LUMO), which is the acceptor orbital in MLCT transitions.
Furthermore, the electron-withdrawing substituents influence the redox potentials of the resulting metal complexes. Substituents at the 5,5' positions have a more pronounced effect on the reduction potentials than on the oxidation potentials of Ru(II) polypyridine complexes. researchgate.net This is because the reduction is typically ligand-based (involving the π* orbitals), while the oxidation is metal-based. Consequently, the energy of the MLCT absorption and emission is strongly influenced by these 5,5' substituents. researchgate.net
Table 1: Electronic Properties of Substituted Bipyridine Ligands
| Substituent at 5,5' position | Electronic Effect | Impact on Ligand π* Orbitals | Expected Effect on MLCT Bands |
|---|---|---|---|
| -H (unsubstituted) | Neutral | Reference energy level | Reference absorption/emission |
| -CH₃ (electron-donating) | +I, +M | Destabilized (higher energy) | Blue-shift (to shorter wavelengths) |
| -COOCH₃ (electron-withdrawing) | -I, -M | Stabilized (lower energy) | Red-shift (to longer wavelengths) |
Formation of Metal Complexes
This compound readily forms complexes with a wide range of transition metals, leveraging its bidentate nature to create stable coordination compounds.
The complexation of this compound and its derivatives has been explored with several transition metals:
Ruthenium (Ru): Ruthenium(II) complexes with 5,5'-disubstituted-2,2'-bipyridine ligands have been synthesized and studied for their photophysical and electrochemical properties. hhu.de The colors of these complexes can range from light orange to brown-red, depending on the nature of the substituent at the 5,5' positions. hhu.de The related 2,2'-bipyridine-5,5'-dicarboxylic acid has been used to synthesize new Ru(II) complexes, which exhibit distorted octahedral geometry. researchgate.net
Rhenium (Re): Rhenium tricarbonyl complexes bearing 2,2'-bipyridine ligands are well-established molecular electrocatalysts. rsc.org Polyamides containing rhenium bipyridine complexes derived from 2,2'-bipyridine-5,5'-dicarboxylic acid have been synthesized for applications in the electrochemical reduction of CO₂. escholarship.org
Chromium (Cr): Chromium(VI) complexes with 2,2'-bipyridine-5,5'-dicarboxylic acid have been prepared. cheminters.com The synthesis involves the oxidation of 5,5'-dimethyl-2,2'-bipyridine to the corresponding dicarboxylic acid, which then serves as the ligand. cheminters.com
Molybdenum (Mo): Molybdenum(0) tetracarbonyl complexes with 2,2'-bipyridine ligands, such as [Mo(CO)₄(bipy)], are well-documented. researchgate.net These are typically synthesized from Molybdenum hexacarbonyl, Mo(CO)₆. wikipedia.org While specific studies on the 5,5'-dimethoxycarbonyl derivative are less common, the general coordination behavior is expected to be similar.
The stoichiometry of metal complexes with this compound is typically governed by the coordination number and preferred geometry of the metal ion. For octahedral metal centers like Ru(II) and Re(I), common stoichiometries include [M(L)₃]ⁿ⁺ (homoleptic) and [M(L)₂(L')]ⁿ⁺ or [M(L)(L')₂]ⁿ⁺ (heteroleptic), where L is the bipyridine ligand. The stability of these complexes is enhanced by the chelate effect, a thermodynamic stabilization resulting from the formation of a five-membered ring upon bidentate coordination.
In the context of polynuclear complexes , this ligand can act as a building block. While the bipyridine unit itself typically coordinates to a single metal center, the ester functionalities could potentially be hydrolyzed to carboxylic acids. These carboxylate groups can then bridge between metal centers, facilitating the formation of polynuclear structures or coordination polymers.
Incorporation into Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The derivative of this compound, 2,2'-bipyridine-5,5'-dicarboxylic acid (H₂bpydc), is an excellent candidate for a linker in MOF synthesis. The hydrolysis of the ester groups in this compound yields the dicarboxylic acid, which can then coordinate to metal centers through its carboxylate functionalities, while the bipyridine nitrogen atoms can also participate in coordination or be available for post-synthetic modification.
The use of H₂bpydc as a linker allows for the integration of the bipyridine unit's properties, such as its ability to chelate other metals, into the MOF structure. For example, a zirconium-based MOF, UiO-67(bipy), has been synthesized using 2,2'-bipyridine-5,5'-dicarboxylic acid. rsc.org This MOF possesses a high surface area and contains accessible chelating bipyridine moieties that can be functionalized post-synthetically with various metal salts. rsc.org Similarly, MOFs based on Mn(II) and 2,2'-bithiophene-5,5'-dicarboxylate have been synthesized with 2,2'-bipyridyl derivatives as chelating ligands. mdpi.com A holmium-based MOF has also been synthesized using 2,2'-bipyridine-5,5'-dicarboxylic acid, resulting in a 3D compound. researchgate.net
Table 2: Examples of MOFs with Bipyridine-Dicarboxylate Linkers
| MOF Name/System | Metal Ion(s) | Bipyridine Linker | Key Feature |
|---|---|---|---|
| UiO-67(bipy) | Zirconium (Zr) | 2,2'-bipyridine-5,5'-dicarboxylic acid | High surface area, post-synthetic metalation sites. rsc.org |
| Mn-btdc-bpy | Manganese (Mn) | 2,2'-bipyridyl derivatives | Formation of various structural topologies. mdpi.com |
| {[Ho₂(bpdc)₃(DMF)₂]·2(DMF)}n | Holmium (Ho) | 2,2'-bipyridine-5,5'-dicarboxylic acid | 3D framework with potential for radiotherapeutic applications. researchgate.net |
Spectroscopic and Structural Characterization of Metal Complexes
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for elucidating the structure of diamagnetic metal complexes in solution. In the context of complexes with substituted bipyridine ligands, ¹H-NMR is particularly useful for confirming the coordination of the ligand to the metal center and assessing the electronic effects of the substituents on the bipyridine framework.
When this compound coordinates to a metal, the chemical shifts of its protons are altered compared to the free ligand. The introduction of electron-withdrawing methoxycarbonyl groups at the 5 and 5' positions significantly influences the electron density of the pyridine (B92270) rings. This effect is evident in the ¹H-NMR spectrum of related ruthenium(II) complexes, such as [Ru(bipy)₂(5,5'-deeb)]²⁺, where 5,5'-deeb is the very similar diethyl-2,2'-bipyridine-5,5'-dicarboxylate. hhu.de
In the spectrum for this complex, the protons on the substituted bipyridine ligand are shifted downfield upon coordination. hhu.de Specifically, the protons at the 4- and 6-positions experience a notable downfield shift due to the deshielding effect of the electron-withdrawing ester groups. hhu.de The signals for the protons on the unsubstituted bipyridine ligands in the same complex also shift, allowing for a comprehensive assignment of the molecular structure in solution. hhu.de The characteristic splitting patterns, including doublets and triplets arising from proton-proton coupling, remain crucial for definitive peak assignment. [3. The two sets of protons on the unsubstituted bipyridine ligands were identified by the symbols A and B.]
¹H-NMR Chemical Shifts (δ, ppm) for Diethyl-2,2'-bipyridine-5,5'-dicarboxylate (Free Ligand) and its Ruthenium Complex in CD₃CN
This table is based on data for the diethyl ester analog, which is expected to have very similar spectroscopic properties to the dimethyl ester.
| Proton | Free Ligand (5,5'-deeb) | Complex [Ru(bipy)₂(5,5'-deeb)]²⁺ |
| H3' | 8.35 (d) | 8.24 (d) |
| H4' | 8.65 (dd) | 8.71 (dd) |
| H6' | 9.21 (d) | 8.91 (d) |
| H3A/H3B | 8.58 (d) | 8.58 (d) |
| H4A/H4B | 8.11 (t) | 8.15 (t) |
| H5A/H5B | 7.45 (t) | 7.47 (t) |
| H6A/H6B | 7.82 (d) | 7.72 (d) |
| Data sourced from Inorganica Chimica Acta. hhu.de |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule and is essential for characterizing the photophysical properties of transition metal complexes. The spectra of complexes with this compound typically display two main types of absorption bands.
Intraligand (IL) Transitions: Occurring in the higher-energy ultraviolet region (typically < 350 nm), these bands correspond to π-π* transitions within the bipyridine and methoxycarbonyl moieties.
Metal-to-Ligand Charge Transfer (MLCT) Transitions: These are characteristic of transition metal polypyridyl complexes and appear in the lower-energy visible region. They involve the excitation of an electron from a metal-centered d-orbital to a ligand-centered π*-orbital.
The presence of electron-withdrawing methoxycarbonyl groups at the 5,5'-positions lowers the energy of the ligand's π* orbitals. Consequently, the MLCT transitions involving this substituted ligand occur at longer wavelengths (a red-shift) compared to those involving unsubstituted bipyridine. hhu.de For instance, in heteroleptic complexes like [Ru(bipy)₂(5,5'-deeb)]²⁺, distinct MLCT bands can be resolved: one associated with electron transfer to the unsubstituted bipyridine ligands and another at lower energy corresponding to transfer to the electron-deficient dicarboxylate bipyridine ligand. hhu.de
Electronic Absorption Data for [Ru(bipy)₂(5,5'-deeb)]²⁺ in Acetonitrile (B52724)
This table is based on data for the diethyl ester analog.
| λmax (nm) | Assignment |
| 246 | Intraligand (π-π) |
| 256 | Intraligand (π-π) |
| 288 | Intraligand (π-π*) |
| 352 (sh) | MLCT (Ru → bipy) |
| 442 | MLCT (Ru → bipy) |
| 480 (sh) | MLCT (Ru → 5,5'-deeb) |
| Data sourced from Inorganica Chimica Acta. hhu.de |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the vibrational modes of a molecule, providing information on functional groups and the effects of metal coordination on the ligand. For complexes of this compound, the IR spectrum is dominated by several key features.
The most prominent band is the C=O stretching vibration (ν(C=O)) from the methoxycarbonyl groups. In the free ligand, this appears in the typical range for aromatic esters, around 1720-1730 cm⁻¹. Upon coordination to a metal, this frequency is generally expected to show minimal shifting, as the ester groups are not directly involved in bonding.
Coordination of the bipyridine nitrogen atoms to the metal center induces more significant changes in the ligand's vibrational modes. The C=N and C=C stretching vibrations of the pyridine rings, typically found in the 1400-1610 cm⁻¹ region, often shift to lower wavenumbers upon complexation. researchgate.net This shift is indicative of the donation of electron density from the ligand to the metal, which slightly weakens the ring bonds. The changes in the vibrational spectra of the bipyridine rings can also be influenced by the spin state of the central metal ion. rsc.org
Mass Spectrometry (MS) (e.g., MALDI, HRMS)
Mass spectrometry is a powerful analytical technique for confirming the molecular weight and composition of metal complexes. Soft ionization techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are particularly well-suited for analyzing these non-volatile and often charged species. uvic.ca
For a cationic complex such as [M(5,5'-dcmb)ₓ(L)ᵧ]ⁿ⁺ (where 5,5'-dcmb is this compound), ESI-MS would be expected to show a prominent peak corresponding to the intact complex ion. The mass-to-charge ratio (m/z) of this peak allows for the direct determination of the molecular weight. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the confirmation of the elemental composition and empirical formula of the complex with high confidence. rsc.org
A key feature in the mass spectra of these complexes is the isotopic distribution pattern. Many transition metals, such as ruthenium, have a unique and characteristic pattern of naturally occurring isotopes. The observation of this specific isotopic pattern in the mass spectrum provides unambiguous confirmation of the presence of the metal atom and helps to validate the assigned structure. rsc.org
X-ray Diffraction Studies for Solid-State Structures
For complexes formed with bidentate ligands like this compound, a common geometry is a distorted octahedron around a central metal ion like Ruthenium(II). In the crystal structure of the analogous complex Ru(bipy)₂(5,5'-deeb)₂, the ruthenium center is coordinated to six nitrogen atoms from the three bipyridine ligands. hhu.de
Selected Structural Parameters for Ru(bipy)₂(5,5'-deeb)₂
This table is based on data for the diethyl ester analog.
| Parameter | Value |
| Coordination Geometry | Distorted Octahedral |
| Ru-N(bipy) Bond Lengths | 2.054 - 2.069 Å |
| Ru-N(5,5'-deeb) Bond Lengths | 2.059 - 2.062 Å |
| N-Ru-N Bite Angle (bipy) | 79.1° - 79.2° |
| N-Ru-N Bite Angle (5,5'-deeb) | 79.0° |
| Data sourced from Inorganica Chimica Acta. hhu.de |
Catalytic Applications of 5,5 Dimethoxycarbonyl 2,2 Bipyridine Complexes
Homogeneous Catalysis Systems
Complexes of 5,5'-dimethoxycarbonyl-2,2'-bipyridine are predominantly employed in homogeneous catalysis, where the catalyst and reactants exist in the same phase. This allows for high selectivity and activity under mild reaction conditions due to the well-defined nature of the catalytic species.
Metal-Catalyzed Organic Transformations
The versatility of the this compound ligand is evident in its application in a range of metal-catalyzed organic reactions, from the formation of carbon-carbon bonds to oxidation and asymmetric synthesis.
While direct studies on this compound complexes in cross-coupling reactions are not extensively documented, research on the closely related 2,2′-bipyridine-5,5′-dicarboxylate (bpydc) ligand provides significant insights into their potential. Heterodinuclear palladium-lanthanide complexes with the bpydc ligand have been successfully employed as catalysts in Suzuki-Miyaura cross-coupling reactions. These systems effectively catalyze the coupling of aryl bromides with phenylboronic acid to produce biphenyl (B1667301) derivatives.
Table 1: Suzuki-Miyaura Cross-Coupling of 4-Bromoanisole with Phenylboronic Acid using Pd-bpydc-Ln Catalysts
| Catalyst | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| Pd-bpydc-La | K2CO3 | 60 | 24 | 85 |
| Pd-bpydc-Ce | K2CO3 | 60 | 24 | 90 |
Data is illustrative and based on findings for the closely related bpydc ligand.
These findings suggest that palladium complexes of this compound could also serve as effective catalysts in similar cross-coupling reactions, with the methoxycarbonyl groups influencing the electronic environment of the metal center.
In the realm of oxidation catalysis, molybdenum(VI) complexes incorporating a structurally similar ligand, 5,5'-di-ethoxycarbonyl-2,2'-bipyridine, have been synthesized and investigated. These bis(halogeno)dioxomolybdenum(VI) complexes have demonstrated catalytic activity in the epoxidation of olefins, such as cyclooctene, using tert-butyl hydroperoxide (TBHP) as the oxidant.
The catalytic efficiency of these complexes is dependent on the reaction conditions, including the solvent and the presence of co-catalysts. The electron-withdrawing nature of the ethoxycarbonyl groups at the 5,5' positions of the bipyridine ligand is believed to enhance the Lewis acidity of the molybdenum center, thereby facilitating the activation of the peroxide and subsequent oxygen transfer to the olefin.
Table 2: Catalytic Epoxidation of Cyclooctene using a [MoO2Cl2(5,5'-di-ethoxycarbonyl-2,2'-bipyridine)] Catalyst
| Substrate | Oxidant | Catalyst Loading (mol%) | Solvent | Conversion (%) |
|---|
Data is based on the performance of the analogous di-ethoxycarbonyl derivative.
Given the electronic similarities between the methoxycarbonyl and ethoxycarbonyl groups, it is highly probable that molybdenum complexes of this compound would exhibit comparable catalytic activity in oxidation reactions.
The application of 5,5'-disubstituted 2,2'-bipyridine (B1663995) ligands extends to the field of asymmetric catalysis, where the development of chiral ligands is paramount. While direct utilization of this compound in asymmetric synthesis is not widely reported, the strategic placement of substituents at the 5,5' positions is a key design element in creating chiral bipyridine ligands. Axially chiral 5,5'-substituted 2,2'-bipyridine ligands have been successfully applied in palladium-catalyzed asymmetric oxidative [2+2] annulation reactions, affording a variety of chiral benzocyclobutenes with excellent enantioselectivities. This highlights the potential for developing chiral variants of this compound for asymmetric transformations.
In the context of polymerization, the related diacid, 2,2'-bipyridine-5,5'-biscarboxylic acid, has been utilized as a monomer for the synthesis of polyamides. These polymers, which can coordinate with metal ions, have potential applications in materials science, such as in the development of single-layer light-emitting devices. This suggests a pathway for the incorporation of the this compound unit into polymeric structures for catalytic or materials applications.
Carbon Dioxide Electroreduction
A significant area of application for complexes of this compound and its derivatives is in the electrochemical reduction of carbon dioxide (CO2), a process aimed at converting this greenhouse gas into valuable chemical feedstocks.
Rhenium tricarbonyl complexes bearing 2,2'-bipyridine ligands are well-established molecular electrocatalysts for the selective reduction of CO2 to carbon monoxide (CO). The substituents on the bipyridine ligand play a critical role in tuning the catalytic properties of these complexes.
Studies on rhenium carbonyl complexes with bipyridine ligands featuring carboxylic ester groups at the 5,5' positions have revealed that these substituents have a profound effect on the catalytic activity. Spectro-electrochemical analyses have shown that the electron-withdrawing nature of the ester groups leads to an accumulation of reducing equivalents on the ligand itself. This phenomenon hinders the formation of the catalytically active rhenium(0) center, which is necessary for the interaction with and reduction of CO2. Consequently, the catalytic activity of such complexes towards CO2 electroreduction is significantly diminished.
This understanding is crucial for the design of more efficient catalysts, indicating that while functionalization of the bipyridine ligand is a powerful tool for tuning catalytic properties, the electronic effects of the substituents must be carefully considered to avoid detrimental impacts on the catalytic cycle.
Mechanistic Insights into Substituent Effects on Catalytic Activity
The electronic nature of substituents on bipyridine ligands plays a crucial role in the catalytic activity of their metal complexes. The 5,5'-dimethoxycarbonyl groups are electron-withdrawing, which can significantly influence the electron density at the metal center and the redox potentials of the complex.
In the context of CO2 electroreduction, a study on rhenium carbonyl molecular catalysts revealed that the presence of carboxylic ester groups, such as in this compound, has a pronounced effect on catalytic activity. Spectro-electrochemical analysis demonstrated that the reducing equivalents tend to accumulate on the electron-withdrawing ester groups of the bipyridine ligand. This accumulation hinders the formation of the rhenium(0) center, which is a key intermediate for the interaction with and reduction of CO2. Consequently, this substituent effect diminishes the catalytic efficacy of the complex for CO2 reduction. acs.org
A broader investigation into heteroleptic ruthenium(II) complexes with various 5,5'-disubstituted-2,2'-bipyridine ligands further elucidates the impact of such substituents. It was found that substituents at the 5,5' positions have a more significant effect on the reduction potentials than the oxidation potentials of the ruthenium(II) polypyridine complexes. This directly influences the energy of the metal-to-ligand charge transfer (MLCT) absorption and emission, which are critical properties for photocatalytic applications. researchgate.nethhu.de The electron-withdrawing nature of the methoxycarbonyl groups at the 5,5' positions leads to a substantial shift of the MLCT absorption to longer wavelengths. hhu.de
These findings highlight a key mechanistic principle: while electron-withdrawing groups can tune the photophysical properties of a complex, they can also act as an electron sink, which may be detrimental to catalytic processes that require the metal center to be in a reduced state to activate a substrate.
Heterogeneous Catalysis Systems
Complexes of this compound and its derivatives have been employed in the development of heterogeneous catalysts, particularly for water oxidation. Immobilization of these molecular catalysts onto solid supports can enhance their stability and reusability.
Water Oxidation Catalysis
A closely related analogue, cis-[Ru(bpy)(5,5'-dcbpy)(H2O)2]2+ (where 5,5'-dcbpy is 2,2'-bipyridine-5,5'-dicarboxylic acid), has demonstrated notable activity as a water oxidation catalyst. The performance of this catalyst is understood to proceed via a water nucleophilic attack mechanism. researchgate.net
Ruthenium Bipyridyl Photosensitizers
While ruthenium bipyridyl complexes are archetypal photosensitizers, the specific use of a this compound complex as a photosensitizer for water oxidation is not extensively detailed in the retrieved literature. However, the study of the cis-[Ru(bpy)(5,5'-dcbpy)(H2O)2]2+ catalyst provides insights into the behavior of ruthenium complexes with bipyridine ligands functionalized at the 5,5' positions in water oxidation. This complex itself acts as the catalyst, and its activity is not described as being driven by a separate photosensitizer in the study. researchgate.net
Immobilization Strategies within Porous Materials and MOFs
To overcome the challenge of deactivating dimerization of the molecular water oxidation catalyst, the cis-[Ru(bpy)(5,5'-dcbpy)(H2O)2]2+ complex has been successfully incorporated into a UiO-67 metal-organic framework (MOF). This post-synthetic modification strategy allows for the stabilization of the catalyst while retaining its water oxidation activity. Spectroscopic analyses, including X-ray absorption, EPR, and Raman spectroscopy, confirmed the successful incorporation of the ruthenium complex within the MOF structure. researchgate.net This approach demonstrates a viable strategy for heterogenizing molecular catalysts based on functionalized bipyridine ligands.
Investigation of Key Intermediates and Reaction Mechanisms
For the cis-[Ru(bpy)(5,5'-dcbpy)(H2O)2]2+ catalyst, a key intermediate, cis-[RuV=O,-OH(bpy)(5,5'-dcbpy)]2+, has been detected in reaction mixtures using X-ray absorption and resonance Raman spectroscopy. The identification of this high-valent ruthenium-oxo species is consistent with the proposed water nucleophilic attack mechanism and is supported by DFT calculations. researchgate.net The oxygen evolution was found to have a first-order dependence on the catalyst concentration, further supporting this mechanistic pathway. researchgate.net
Advanced Materials Science Applications
Design of Functionalized Organic Materials
The 2,2'-bipyridine (B1663995) scaffold is a foundational component in the synthesis of functional organic materials due to its exceptional coordination properties and electronic characteristics. By introducing methoxycarbonyl groups at the 5 and 5' positions, the electronic nature of the ligand is altered, and a reactive site for further functionalization is created, enabling the synthesis of materials for specific electronic applications.
Organic Light-Emitting Diodes (OLEDs)
In the realm of Organic Light-Emitting Diodes (OLEDs), the 2,2'-bipyridine framework is integral to the development of both emissive and electron-transporting materials. While not typically used in its pristine form, 5,5'-Dimethoxycarbonyl-2,2'-bipyridine serves as an important intermediate for creating tailored ligands for OLEDs.
The performance of an OLED is highly dependent on the chemical structure of the materials used in its various layers. Bipyridine-based ligands are commonly used to form highly luminescent complexes with heavy metal ions like iridium(III), which are employed as phosphorescent emitters. researchgate.net Furthermore, derivatives of 2,2'-bipyridine are developed as electron-transport materials (ETMs) to ensure efficient charge carrier injection and transport, which is crucial for high-performance devices. rsc.org
The methoxycarbonyl groups on the this compound molecule can be chemically transformed. This modification allows for the fine-tuning of the molecule's electronic properties, such as its electron affinity and reorganization energy. This tunability is critical for optimizing the performance of ETMs, leading to OLEDs with lower operating voltages and higher efficiencies. rsc.orgnih.gov
Photovoltaic Devices
The conversion of light into electricity in photovoltaic devices, particularly in third-generation solar cells, relies heavily on specialized organic and organometallic compounds. This compound plays a pivotal role as a precursor for ligands used in these technologies.
Dye-Sensitized Solar Cells (DSSCs)
Dye-sensitized solar cells (DSSCs) are a type of photoelectrochemical cell that mimics natural photosynthesis. They are composed of a photosensitive dye adsorbed onto a wide-bandgap semiconductor, typically titanium dioxide (TiO₂), which is immersed in a redox electrolyte. wikipedia.org
This compound is a key precursor for the synthesis of anchoring ligands for the photosensitizing dyes. The two methoxycarbonyl groups (–COOCH₃) can be readily hydrolyzed to form carboxylic acid groups (–COOH). This resulting molecule, 5,5'-dicarboxy-2,2'-bipyridine, can then be used to form complexes with metals like ruthenium. mdpi.compolyu.edu.hk The carboxylic acid functions are essential as they form strong electronic and physical bonds with the hydroxyl groups on the TiO₂ surface, effectively grafting the dye molecule to the semiconductor. wikipedia.orgnih.gov This anchoring is fundamental to the operation of the DSSC.
Interfacial Electron Transfer Processes in Chromophore-Semiconductor Assemblies
The efficiency of a DSSC is critically dependent on the rate and efficiency of electron transfer from the photo-excited dye to the semiconductor's conduction band. The process begins when the dye absorbs a photon, promoting an electron to a higher energy molecular orbital, often a metal-to-ligand charge-transfer (MLCT) state. acs.org
Integration into Polymeric and Nanomaterial Systems
The functional groups of this compound allow for its incorporation into larger, more complex structures such as polymers and nanomaterials. This integration leads to the creation of advanced materials with novel properties. The bipyridine unit can be polymerized through various cross-coupling reactions, leading to conjugated polymers with interesting electronic and photophysical properties. researchgate.net
Smart Materials with Tunable Properties
The defining characteristic of the 2,2'-bipyridine unit is its ability to act as a strong chelating agent for a wide range of metal ions. When this unit is incorporated into a polymer chain or a nanomaterial, this chelating ability can be harnessed to create "smart" materials.
The methoxycarbonyl groups of this compound can be chemically converted into other functional groups, such as amides or different esters, which can then act as points of attachment to a polymer backbone. researchgate.net The resulting material contains accessible bipyridine sites that can bind to metal ions. This binding event can induce significant changes in the material's properties, including its color (optical properties), conductivity (electronic properties), or response to a magnetic field. figshare.com For example, the coordination of a specific metal ion could trigger a fluorescence response, making the material a selective chemical sensor. The reversibility of this metal binding allows for the creation of materials with properties that can be tuned or switched by external chemical stimuli.
Electrochromic Devices
While direct and extensive research on the application of this compound in electrochromic devices is not widely documented, the principles of its role can be inferred from studies on structurally similar bipyridine ligands, particularly in the context of ruthenium complexes. The electrochemical and spectral properties of ruthenium(II) complexes are significantly influenced by the substituents on the bipyridine ligands.
The electron-withdrawing nature of the methoxycarbonyl groups at the 5,5'-positions of the bipyridine ring plays a crucial role. These groups lower the energy of the π* orbitals of the ligand. In a ruthenium complex, this affects the metal-to-ligand charge transfer (MLCT) transitions, which are fundamental to the color of the complex. By stabilizing the ligand's LUMO, the energy gap between the metal's d-orbitals and the ligand's π* orbitals is altered, leading to shifts in the absorption and emission spectra. hhu.deresearchgate.net
The redox potential of the complex is also modified. The electron-withdrawing substituents make the reduction of the ligand more favorable (less negative potential) and the oxidation of the metal center more difficult (more positive potential). hhu.deresearchgate.net This tunability of redox states is a key requirement for electrochromic materials, which change color upon the application of an electrical potential that induces oxidation or reduction.
For instance, in heteroleptic ruthenium(II) complexes of the type [Ru(bpy)₂(L)]²⁺ (where L is a substituted bipyridine), the reduction waves in cyclic voltammetry are assigned to the successive reduction of the different ligands. The potential at which these reductions occur is directly related to the electron-accepting or -donating nature of the substituents on the ligands. hhu.de The table below illustrates how substituents can influence the redox potentials of such complexes, providing a basis for understanding how this compound would behave.
Table 1: Influence of Bipyridine Ligand Substituents on the Redox Potentials of Ruthenium(II) Complexes
| Ligand in [Ru(bpy)₂(L)]²⁺ | Substituent Nature | Effect on Ligand π* Orbitals | Expected Change in Reduction Potential |
|---|---|---|---|
| 5,5'-Diamino-2,2'-bipyridine | Electron-donating | Destabilizes (raises energy) | Becomes more negative |
| 2,2'-Bipyridine (unsubstituted) | Neutral | Reference level | Reference potential |
| This compound | Electron-withdrawing | Stabilizes (lowers energy) | Becomes more positive |
This ability to fine-tune the electronic properties makes complexes of this compound promising candidates for electrochromic applications, where precise control over color and switching behavior is essential.
Supramolecular Assemblies and Molecular Recognition in Materials Science
This compound is a versatile ligand in the field of supramolecular chemistry, where non-covalent interactions are harnessed to build large, well-defined structures. Its rigid structure and defined coordination vector, combined with the functional methoxycarbonyl groups, enable the construction of intricate architectures and facilitate molecular recognition processes.
Construction of Complex Architectures and Self-Assembly
Coordination-driven self-assembly is a powerful strategy for constructing discrete, high-order supramolecular structures. rsc.org This approach relies on the predictable coordination geometry of metal ions and the specific angles of organic ligands. The 5,5'-disubstituted 2,2'-bipyridine framework provides a well-defined V-shape, and the angle between the two pyridine (B92270) rings can be subtly influenced by the substituents.
When combined with metal ions that have specific coordination preferences (e.g., square planar or octahedral), this compound can direct the self-assembly process to form complex architectures such as molecular polygons and polyhedra. For example, the combination of dipyridyl ligands with linear di-platinum(II) acceptors has been shown to produce supramolecular pentagons. nih.gov The formation of a pentagonal structure over other polygons like hexagons can be directed by the specific bond angles encoded within the dipyridine donor ligand. nih.gov
The general principle of forming a [5+5] pentagonal metallosupramolecule is outlined in the following table:
Table 2: Components for the Self-Assembly of a [5+5] Supramolecular Pentagon
| Component | Role in Assembly | Example |
|---|---|---|
| Dipyridyl Donor Ligand | Provides the vertices of the polygon | This compound |
| Linear Metal Acceptor | Forms the edges of the polygon | Di-Pt(II) or Di-Pd(II) complexes |
| Solvent | Mediates the self-assembly process | Appropriate coordinating or non-coordinating solvent |
The methoxycarbonyl groups can further influence the self-assembly process through secondary interactions, such as dipole-dipole or weak hydrogen bonding, which can help to stabilize the final architecture or direct the assembly towards a specific isomer. Furthermore, these functional groups offer handles for post-assembly modification, allowing for the covalent linkage of the supramolecular structures to surfaces or other molecules.
Host-Guest Chemistry in Metallosupramolecular Systems
The cavities created within metallosupramolecular architectures can act as hosts for smaller guest molecules, leading to applications in sensing, catalysis, and drug delivery. The size, shape, and chemical nature of the cavity are determined by the ligands and metal ions used in the assembly.
While specific host-guest studies involving this compound are not extensively reported, the principles can be understood from related systems. For instance, cryptands incorporating bipyridine units have been studied for their selective complexation of metal ions. researchgate.netnih.gov The bipyridine units in these macrocyclic hosts contribute to the rigidity and electronic properties of the cavity, influencing its binding affinity and selectivity for different guest ions. researchgate.netnih.gov
The methoxycarbonyl groups in this compound can play a significant role in host-guest interactions. These groups can act as hydrogen bond acceptors, enhancing the binding of guest molecules that are hydrogen bond donors. The polar nature of the ester groups can also create a specific microenvironment within the host cavity, allowing for the selective recognition of polar guest molecules.
The general features of a host-guest system derived from this compound-based supramolecular assemblies are summarized below:
Table 3: Characteristics of Host-Guest Systems with this compound
| Feature | Description |
|---|---|
| Host Structure | A metallosupramolecular cage or cavity formed by the self-assembly of metal ions and this compound ligands. |
| Guest Molecule | A molecule or ion that is complementary in size, shape, and chemical properties to the host's cavity. |
| Binding Interactions | Can include hydrogen bonding (to the methoxycarbonyl groups), π-π stacking, and electrostatic interactions. |
| Potential Applications | Molecular sensing, catalysis within the confined space of the cavity, and controlled release of guest molecules. |
The ability to functionalize the bipyridine ligand allows for the rational design of host cavities with tailored properties for the recognition and binding of specific guest molecules, a key aspect of molecular recognition in materials science.
Photophysical and Electrochemical Investigations of 5,5 Dimethoxycarbonyl 2,2 Bipyridine Complexes
Luminescence Properties
The luminescence of transition metal complexes, particularly those of ruthenium(II) with bipyridine-based ligands, is a subject of intense research due to their applications in areas such as sensing, photocatalysis, and light-emitting devices. The electronic properties of the bipyridine ligand are paramount in determining the characteristics of the emitted light.
Characterization of Excited States (e.g., Metal-to-Ligand Charge Transfer (MLCT) States)
The characteristic luminescence of ruthenium(II) polypyridyl complexes originates from the decay of an excited state known as the metal-to-ligand charge transfer (³MLCT) state. researchgate.net Upon absorption of light, an electron is promoted from a metal-centered d-orbital (HOMO) to a ligand-centered π* orbital (LUMO). rsc.org In complexes containing substituted bipyridine ligands, this charge transfer is typically directed to the ligand with the lowest-lying π* orbitals.
For complexes with 5,5'-disubstituted bipyridine ligands, the nature of the substituent profoundly affects the energy of these MLCT states. Electron-withdrawing groups, such as the methoxycarbonyl group in 5,5'-Dimethoxycarbonyl-2,2'-bipyridine, lower the energy of the ligand's π* orbitals. researchgate.netresearchgate.net This leads to a stabilization of the MLCT excited state and a red-shift in both the absorption and emission spectra compared to the parent [Ru(bpy)₃]²⁺ complex. hhu.de The electron density in the excited state becomes localized on the substituted bipyridine ligand. researchgate.net This localization is a key feature, distinguishing it from complexes where the excited electron might be delocalized over multiple equivalent ligands. ulb.ac.be
The presence of these electron-withdrawing substituents at the 5,5'-positions has a more pronounced effect on the MLCT energy levels than substitutions at the 4,4'-positions, leading to significant differences in the photophysical properties between isomers. hhu.de Theoretical and experimental studies on related systems confirm that the excited state deactivation in such complexes proceeds through several distinct pathways, all originating from the initial ³MLCT state. rsc.org
Quantum Yields and Excited-State Lifetimes
The efficiency and duration of luminescence are quantified by the luminescence quantum yield (Φ) and the excited-state lifetime (τ), respectively. These parameters are highly sensitive to the energy gap between the excited state and the ground state, as well as to the presence of non-radiative deactivation pathways.
For ruthenium complexes, the energy gap law predicts that a smaller energy gap (i.e., lower emission energy) will lead to an increase in the non-radiative decay rate, resulting in a shorter lifetime and a lower quantum yield. ulb.ac.be The introduction of electron-withdrawing ester groups at the 5,5'-positions, which lowers the energy of the ³MLCT state, is therefore expected to decrease both τ and Φ.
Detailed photophysical data for a closely related analogue, [Ru(bpy)₂(deeb)]²⁺ (where deeb = 5,5'-diethoxycarbonyl-2,2'-bipyridine), provides insight into the expected values for the dimethoxycarbonyl derivative. A study of ruthenium(II) complexes with various dicarboxy-2,2'-bipyridine ligands also highlights the influence of substituent position on these properties. cmu.edu
| Complex | Solvent | Emission Max (λₑₘ, nm) | Lifetime (τ, ns) | Quantum Yield (Φ) | Reference |
|---|---|---|---|---|---|
| [Ru(bpy)₂(5,5'-dcbpy)]²⁺ | Water (pH 7) | 650 | 150 | 0.0075 | cmu.edu |
| [Ru(bpy)₂(4,4'-dcbpy)]²⁺ | Water (pH 7) | 630 | 300 | 0.041 | cmu.edu |
| [Ru(bpy)₂(3,3'-dcbpy)]²⁺ | Water (pH 7) | 650 | 140 | 0.0065 | cmu.edu |
Note: Data for dicarboxy (dcbpy) analogues are presented to illustrate the effect of substituent position. The methoxycarbonyl groups are expected to result in similar trends.
Quenching Mechanisms and Deactivation Pathways
The decay of the ³MLCT excited state to the ground state can occur through radiative (phosphorescence) or non-radiative pathways. The primary non-radiative deactivation pathways in ruthenium bipyridine complexes involve thermal population of a higher-lying metal-centered (³MC) state. nih.govrsc.org This ³MC state is dissociative and provides an efficient route back to the ground state without the emission of light.
The energy gap between the ³MLCT and ³MC states is a critical factor determining the luminescence quantum yield and lifetime at room temperature. ulb.ac.be A smaller energy gap allows for more efficient thermal population of the deactivating ³MC state. Ligand design plays a crucial role in controlling this gap. For instance, creating more rigid ligand frameworks or introducing bulky substituents can raise the energy of the ³MC state, thus suppressing this non-radiative pathway and enhancing luminescence. researchgate.net In dinuclear complexes, the bridging ligand design has been shown to effectively suppress the ³MC deactivation pathway that is prominent in the mononuclear [Ru(bpy)₃]²⁺ complex. nih.govrsc.org
Other quenching mechanisms include energy transfer to other molecules or electron transfer with quenchers in the solution. The excited state of a ruthenium complex can act as both an oxidant and a reductant, allowing for quenching by both electron donors and acceptors. nih.gov
The main deactivation channels for these types of complexes can be summarized as:
Phosphorescence: Radiative decay from the ³MLCT state to the singlet ground state. rsc.org
Non-radiative decay via ³MC state: Thermal activation to a dissociative metal-centered state, which is a major pathway for deactivation at room temperature. rsc.orgnih.gov
Direct tunneling to the ground state: Vibronic coupling between the ³MLCT state and high-energy oscillators of the ground state can allow for direct, non-radiative decay. rsc.org
Development of Spectroscopic Probes (e.g., G-quadruplex-selective probes)
The unique photophysical properties of ruthenium(II) polypyridyl complexes make them excellent candidates for use as spectroscopic probes. nih.gov A significant area of development is in the design of ligands that can selectively bind to specific biological structures, such as G-quadruplex (G4) DNA. G4s are non-canonical DNA secondary structures found in telomeres and gene promoter regions, and they are important targets for therapeutic intervention.
Ligands designed for G4 recognition often feature planar aromatic surfaces that can interact with the flat G-quartets of the G4 structure via π-π stacking. acs.orgnih.gov Bipyridine and phenanthroline-based ligands are common scaffolds for this purpose. The binding event is often signaled by a change in the complex's luminescence, such as an increase in intensity or lifetime—a "light-switch" effect.
While there is no specific literature detailing the use of this compound in G4 probes, the general principles of probe design can be applied. The bipyridine framework provides the necessary planar structure for interaction. The methoxycarbonyl substituents could potentially be modified with cationic side chains to enhance electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA, a common strategy to improve binding affinity and selectivity. acs.org The development of such probes relies on achieving high affinity and selectivity for G4 structures over duplex DNA. acs.org
Electrochemical Behavior
The electrochemical properties of a complex, specifically its redox potentials, provide crucial information about the energy levels of its molecular orbitals (HOMO and LUMO) and its stability towards oxidation and reduction.
Redox Potentials and Energy Levels
Cyclic voltammetry is the primary technique used to measure the redox potentials of these complexes. For a typical ruthenium(II) bipyridine complex, the voltammogram shows a reversible one-electron oxidation wave at positive potentials, corresponding to the Ru(II)/Ru(III) couple, and a series of reduction waves at negative potentials, corresponding to the successive one-electron reductions of the bipyridine ligands. researchgate.netrsc.org
The electron-withdrawing methoxycarbonyl groups at the 5,5'-positions of the bipyridine ligand are expected to have a significant impact on these potentials. These groups stabilize the ligand's π* orbitals (the LUMO), making the ligand easier to reduce. Consequently, the reduction potentials for a complex containing this ligand will be shifted to less negative values compared to [Ru(bpy)₃]²⁺. researchgate.net
Conversely, these electron-withdrawing groups also decrease the electron density on the ruthenium center. This makes it more difficult to remove an electron from the metal, thus shifting the Ru(II)/Ru(III) oxidation potential to more positive values. rsc.org This effect is more pronounced for substituents at the 5,5'-positions than at the 4,4'-positions. researchgate.net The difference between the first oxidation and first reduction potentials provides an electrochemical estimate of the HOMO-LUMO gap, which correlates with the energy of the lowest-lying MLCT absorption band. researchgate.net
Data from related ruthenium complexes with substituted bipyridine ligands illustrate these trends.
| Complex | E₁/₂(ox) (V vs SCE) | E₁/₂(red) (V vs SCE) | Solvent/Electrolyte | Reference |
|---|---|---|---|---|
| [Ru(bpy)₃]²⁺ | +1.29 | -1.33 | CH₃CN / 0.1 M TEAP | mdpi.com |
| [Ru(L-NO₂) (dmdcbp)₂]⁺ | +1.12 | -1.19 | CH₃CN / 0.1 M TBAP | mdpi.com |
| [Ru(L-(OMe)₂) (dmdcbp)₂]⁺ | +0.74 | -1.25 | CH₃CN / 0.1 M TBAP | mdpi.com |
Table of Compound Names
| Abbreviation/Name | Full Chemical Name |
| This compound | Methyl 2,2'-bipyridine-5,5'-dicarboxylate |
| bpy | 2,2'-bipyridine (B1663995) |
| deeb | Diethyl 2,2'-bipyridine-5,5'-dicarboxylate |
| dcbpy | 2,2'-bipyridine dicarboxylic acid |
| dmdcbp | 4,4'-Dimethoxycarbonyl-2,2'-bipyridine |
| [Ru(bpy)₃]²⁺ | Tris(2,2'-bipyridine)ruthenium(II) |
| TEAP | Tetraethylammonium perchlorate |
| TBAP | Tetrabutylammonium perchlorate |
| SCE | Saturated Calomel Electrode |
Cyclic Voltammetry Studies
Cyclic voltammetry (CV) is a crucial electrochemical technique used to investigate the redox properties of this compound and its metal complexes. These studies provide valuable data on oxidation and reduction potentials, which are fundamental to understanding the electronic structure and reactivity of these compounds. The electron-withdrawing nature of the methoxycarbonyl groups at the 5,5'-positions has a significant impact on the electrochemical behavior of the resulting complexes. hhu.deresearchgate.net
In heteroleptic ruthenium(II) complexes, such as [Ru(bipy)₂(diethyl-2,2'-bipyridine-5,5'-dicarboxylate)]²⁺ (a close analogue to the dimethoxycarbonyl derivative), CV measurements reveal distinct redox waves corresponding to the oxidation of the metal center and the reduction of the ligands. hhu.de The cyclic voltammograms for these types of complexes typically show a reversible metal-centered oxidation wave (Ru²⁺/Ru³⁺) at positive potentials and multiple reduction waves at negative potentials. hhu.demdpi.com These reduction waves are attributed to the successive one-electron additions to the π* orbitals of the bipyridine ligands. hhu.de
The presence of the electron-withdrawing ester groups at the 5,5'-positions makes the bipyridine ligand easier to reduce. hhu.de This is observed as a less negative reduction potential compared to complexes with unsubstituted bipyridine. Consequently, in a complex containing both unsubstituted bipyridine and 5,5'-disubstituted bipyridine, the first reduction is localized on the substituted ligand. hhu.de This targeted reduction is a key aspect of tuning the electronic properties of metal complexes.
The table below summarizes typical electrochemical data for a representative heteroleptic ruthenium(II) complex containing a 5,5'-dicarboxylate-2,2'-bipyridine ligand, illustrating the distinct redox processes.
Table 1: Electrochemical Data for Ru(bipy)₂(diethyl-2,2'-bipyridine-5,5'-dicarboxylate)₂ hhu.de
| Redox Couple | E₁/₂ (V vs. SCE) | Process Description |
|---|---|---|
| Ru³⁺/²⁺ | +1.28 | Reversible metal-centered oxidation |
| Ligand Red. 1 | -1.14 | First reduction localized on the dicarboxylate-bipyridine ligand |
| Ligand Red. 2 | -1.48 | Second reduction localized on an unsubstituted bipyridine ligand |
Note: Data is for the diethyl ester analogue, which is expected to have very similar electrochemical properties to the dimethyl ester derivative. The potentials are measured in acetonitrile (B52724) with a supporting electrolyte.
Electron Accumulation and Charge Distribution within Complexes
The electronic structure of complexes featuring this compound is characterized by a specific charge distribution that is significantly influenced by the electron-withdrawing substituents. hhu.deresearchgate.net Upon coordination to a metal center, such as ruthenium(II), the primary electronic transition observed in the visible region of the absorption spectrum is a metal-to-ligand charge transfer (MLCT). wikipedia.org In this process, an electron is promoted from a metal-centered d-orbital to a ligand-centered π* orbital. wikipedia.orgprinceton.edu
For heteroleptic complexes containing both unsubstituted bipyridine and this compound, the lowest unoccupied molecular orbital (LUMO) is typically localized on the more easily reduced ligand—the one bearing the methoxycarbonyl groups. hhu.de This is a direct consequence of the electron-withdrawing nature of these substituents, which stabilizes the π* orbitals of the bipyridine ring system. hhu.de Therefore, upon photoexcitation, the promoted electron in the lowest energy MLCT excited state resides predominantly on the this compound ligand. hhu.deresearchgate.net This can be represented as [Ru³⁺(bipy)₂(this compound•⁻)]²⁺. nih.gov
This localization of the excited electron has profound implications for the subsequent photophysical and photochemical properties of the complex. The charge separation created in the MLCT state is the foundation for applications in solar energy conversion and photocatalysis. mdpi.comcmu.edu
Furthermore, the concept of electron accumulation describes the ability of the complex to accept and store multiple electrons. As shown by cyclic voltammetry, the ligands can be successively reduced. hhu.de This implies that the this compound ligand can, in principle, accept more than one electron, forming dianionic species under sufficiently reducing conditions. nih.gov The ability to accumulate charge photochemically is a key feature in designing molecular systems for multi-electron catalytic reactions. glusacgroup.com
Computational studies, such as Density Functional Theory (DFT), have been instrumental in mapping the electron density distribution in both the ground and excited states of these complexes. nih.gov These calculations confirm that the LUMO is centered on the substituted bipyridine ligand and can quantify the extent of charge transfer from the metal to the ligand upon excitation. nih.gov The introduction of electron-withdrawing groups at the 5,5'-positions effectively engineers the charge distribution, directing the flow of electrons in a predictable manner. hhu.deresearchgate.net
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| [Ru(bipy)₂(diethyl-2,2'-bipyridine-5,5'-dicarboxylate)]²⁺ |
| Ru(bipy)₂(diethyl-2,2'-bipyridine-5,5'-dicarboxylate)₂ |
| Ruthenium(II) |
| Ruthenium(III) |
Computational Chemistry and Theoretical Studies
Electronic Structure Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure of molecules, offering a balance between computational cost and accuracy. For 5,5'-Dimethoxycarbonyl-2,2'-bipyridine and its metal complexes, DFT calculations provide valuable insights into orbital energies, electron density distribution, and the nature of chemical bonds.
The electron-withdrawing nature of the two methoxycarbonyl groups significantly lowers the energy of the π* molecular orbitals of the bipyridine ring system. This has a direct impact on the electronic properties of the corresponding metal complexes. For instance, in ruthenium(II) complexes, this ligand modification can stabilize the metal-to-ligand charge transfer (MLCT) excited states, which is crucial for their photophysical and photochemical behavior.
A study on a series of cyclometalated ruthenium(II) complexes featuring 4,4'-Dimethoxycarbonyl-2,2'-bipyridine, a close isomer, demonstrated the influence of such substituents. DFT calculations revealed that the highest occupied molecular orbital (HOMO) is typically localized on the ruthenium center and the cyclometalating ligand, while the lowest unoccupied molecular orbital (LUMO) is centered on the bipyridine ligand. The presence of the methoxycarbonyl groups lowers the LUMO energy, thereby reducing the HOMO-LUMO gap and causing a red-shift in the absorption spectra. mdpi.com
Table 1: Representative DFT-Calculated Electronic Properties of a Ruthenium Complex with a Substituted Bipyridine Ligand
| Property | Value |
| HOMO Energy | -5.8 eV |
| LUMO Energy | -3.2 eV |
| HOMO-LUMO Gap | 2.6 eV |
| Electron Affinity | 2.9 eV |
| Ionization Potential | 6.1 eV |
| Note: Data is illustrative and based on typical values for related ruthenium-bipyridine complexes. |
Excited State Calculations and Photophysical Property Prediction
Time-Dependent Density Functional Theory (TD-DFT) is the preeminent computational method for studying the excited states of molecules, enabling the prediction of absorption and emission spectra, as well as the characterization of different excited states. For complexes of this compound, TD-DFT is crucial for understanding their photophysical properties.
The calculations can predict the energies and oscillator strengths of electronic transitions. For instance, in iridium(III) and ruthenium(II) complexes, the low-energy absorption bands are often attributed to MLCT transitions, from the metal d-orbitals to the π* orbitals of the bipyridine ligand. The electron-withdrawing methoxycarbonyl groups can enhance the intensity and modulate the energy of these transitions.
Furthermore, TD-DFT can be used to optimize the geometry of the excited state, providing information about the structural changes that occur upon photoexcitation. This is essential for understanding the emission properties of luminescent complexes. For example, in a study of luminescent iridium-terpyridine complexes with various bis-cyclometalated ligands, TD-DFT calculations were used to assign the character of the emissive state as a triplet metal-ligand to ligand charge transfer (³MLL'CT) excited state. nih.gov
Table 2: Predicted Photophysical Properties of a Hypothetical Iridium(III) Complex with this compound
| Property | Predicted Value |
| Absorption Maximum (λmax) | 450 nm |
| Emission Maximum (λem) | 600 nm |
| Excited State Lifetime (τ) | 1.5 µs |
| Singlet-Triplet Energy Gap | 0.5 eV |
| Note: These values are hypothetical and serve as an example of properties that can be predicted using TD-DFT. |
Modeling of Coordination Behavior and Complex Stability
Computational modeling provides a powerful avenue to investigate the coordination behavior of this compound with various metal ions and to predict the stability of the resulting complexes. By calculating the binding energies and analyzing the nature of the metal-ligand bond, researchers can gain insights that complement experimental findings.
The nitrogen atoms of the bipyridine core act as a bidentate chelating ligand, forming a stable five-membered ring with a metal center. The methoxycarbonyl groups, while primarily influencing the electronic properties, can also have steric and secondary interaction effects on the coordination sphere.
DFT calculations can be employed to determine the optimized geometries of the metal complexes, providing precise information on bond lengths and angles. For instance, in copper(II) coordination polymers with 4,4'-bipyridine, typical Cu-N bond lengths are in the range of 2.0 to 2.2 Å. ub.edu Similar bond lengths would be expected for complexes with this compound. Furthermore, the stability of these complexes can be assessed by calculating the free energy of formation.
Table 3: Calculated Structural Parameters for a Model Copper(II) Complex with this compound
| Parameter | Calculated Value |
| Cu-N Bond Length | 2.05 Å |
| N-Cu-N Bite Angle | 81.5° |
| Dihedral Angle between Pyridine (B92270) Rings | 5.2° |
| Binding Energy | -150 kcal/mol |
| Note: Data is based on typical values for copper-bipyridine complexes and serves for illustrative purposes. |
Elucidation of Reaction Mechanisms in Catalytic Cycles
Complexes of this compound are of interest as catalysts in various organic transformations. Computational studies, particularly DFT, are invaluable for elucidating the intricate details of the catalytic cycles, including the structures of intermediates and the energies of transition states.
The electronic modifications imparted by the methoxycarbonyl groups can influence the reactivity of the metal center and the stability of key intermediates in a catalytic cycle. For example, in palladium-catalyzed cross-coupling reactions, the electron-withdrawing nature of the ligand can facilitate the reductive elimination step.
A DFT study on the methoxycarbonylation of styrene (B11656) by palladium chloride detailed a catalytic cycle involving the formation of a palladium hydride intermediate, followed by alkene insertion, CO insertion, and alcoholysis to yield the ester product. mdpi.com While this study did not use this compound, the principles of the catalytic cycle are applicable. The presence of the methoxycarbonyl groups would be expected to modulate the energetics of these steps. For instance, in the CO/4-tert-butylstyrene copolymerization catalyzed by palladium(II) complexes, the presence of substituents on the bipyridine ligand was found to have a positive effect on the catalyst's productivity. researchgate.net
Table 4: Calculated Relative Free Energies for a Hypothetical Palladium-Catalyzed Cross-Coupling Reaction with a 5,5'-Disubstituted-2,2'-bipyridine Ligand
| Step in Catalytic Cycle | Relative Free Energy (kcal/mol) |
| Oxidative Addition (Transition State) | +15.2 |
| Transmetalation (Intermediate) | -5.8 |
| Reductive Elimination (Transition State) | +10.5 |
| Product Complex | -25.0 |
| Note: These values are illustrative of the data that can be obtained from DFT calculations of a catalytic cycle. |
Analytical Chemistry Applications
Development of Novel Detection Methods
There is a notable absence of published research detailing the use of 5,5'-Dimethoxycarbonyl-2,2'-bipyridine in the development of novel detection methods. Bipyridine derivatives are known for their strong chelating properties with metal ions, which can lead to changes in fluorescence, absorbance, or electrochemical properties, forming the basis for chemical sensors. For instance, other bipyridine-based molecular hybrids have been developed as fluorescent chemosensors for the detection of metal ions like Zn²⁺. mdpi.com These sensors often exhibit a significant fluorescence enhancement upon binding with the target ion. mdpi.com However, specific studies employing this compound for such purposes, or for any other colorimetric, fluorometric, or electrochemical sensing applications, are not found in the available scientific literature. The focus of existing research on this compound appears to be primarily on its use as a ligand in organometallic chemistry and synthesis. ruthigen.comorgasynth.com
Applications in Chromatographic Techniques
Information regarding the specific application of this compound within chromatographic techniques is not documented in the scientific literature. Chromatographic methods, including high-performance liquid chromatography (HPLC), are generally applicable to the separation and purification of bipyridine derivatives. For example, cation-exchange chromatography has been successfully used to separate stereoisomers of ruthenium polypyridyl complexes containing substituted bipyridine ligands. rsc.orgrsc.org Furthermore, HPLC has been explored for the enantioseparation of complex bipyridine derivatives on polysaccharide-based chiral stationary phases. nih.gov These studies highlight the utility of chromatography for separating compounds within the bipyridine family. However, there are no specific methods or applications reported that focus on or utilize this compound, either as an analyte, a component of the mobile phase, or as a functional group on a stationary phase.
Environmental Chemistry Applications
Detection and Monitoring of Environmental Pollutants
Metal-Organic Frameworks derived from 2,2'-bipyridine-5,5'-dicarboxylic acid, the hydrolyzed form of 5,5'-Dimethoxycarbonyl-2,2'-bipyridine, have demonstrated notable capabilities in the detection and monitoring of hazardous environmental substances. One such MOF, UiO-67, has been investigated for its potential in sensing heavy metal ions in aqueous environments.
Recent research has highlighted the application of an unmodified UiO-67 MOF as a novel sensor for the detection of cadmium ions (Cd²⁺) in water. nih.govrsc.org The structural and morphological properties of UiO-67, including its high surface area and significant pore volume, are essential for its enhanced detection capabilities. nih.govrsc.org When used as a modifier for electrodes, the UiO-67 based sensor has shown excellent selectivity towards cadmium ions. nih.govrsc.org
Experimental data has demonstrated the sensitivity and reliability of the UiO-67-modified electrode for trace-level detection of cadmium ions, making it a promising tool for environmental monitoring. nih.govrsc.org
Interactive Data Table: Performance of UiO-67-based Cadmium Ion Sensor
| Parameter | Value | Reference |
| Analyte | Cadmium ions (Cd²⁺) | nih.govrsc.org |
| Sensor Material | UiO-67 MOF | nih.govrsc.org |
| Sensitivity | 3.008 µA nM⁻¹ | nih.govrsc.org |
| Limit of Detection (LoD) | 1.43 nM µA⁻¹ | nih.govrsc.org |
| Limit of Quantification (LoQ) | 4.34 nM µA⁻¹ | nih.govrsc.org |
Strategies for Environmental Remediation and Capture of Harmful Substances
The application of MOFs synthesized from ligands derived from this compound extends to environmental remediation, particularly in the capture of harmful gases and the removal of pollutants from water.
A zirconium-based MOF, UiO-67(bipy), which is synthesized using 2,2'-bipyridine-5,5'-dicarboxylic acid, has been effectively used for the capture of toxic hydrogen sulfide (B99878) (H₂S). rsc.org The chelating bipyridine units within the MOF's structure allow for post-synthetic functionalization with various metal salts, such as those of copper(II), nickel(II), and cobalt(II). rsc.org This modification significantly enhances the material's capacity for H₂S capture. Due to the high dispersion of metal ions within the framework, these materials show excellent performance, with copper-loaded samples exhibiting high capacities for hydrogen sulfide removal. rsc.org
Furthermore, the UiO-67 MOF has been identified as an effective adsorbent for the removal of organic pollutants, such as antiviral drugs, from aqueous environments. mdpi.com Its stability and high adsorption capacity make it a promising material for water purification. mdpi.com The efficiency of pollutant removal is influenced by factors such as the amount of adsorbent, the pH of the solution, and the temperature. mdpi.com
Another related MOF, MOF-253, synthesized from 2,2'-bipyridine-5,5'-dicarboxylic acid and aluminum ions, has open 2,2'-bipyridine (B1663995) coordination sites that can readily complex with metals. This property has been explored for the selective separation of gases. For instance, the introduction of copper(II) ions into MOF-253 has been shown to significantly increase the selectivity for capturing carbon dioxide (CO₂) over nitrogen (N₂), which is relevant for flue gas treatment.
Interactive Data Table: Pollutant Removal using MOFs derived from 2,2'-bipyridine-5,5'-dicarboxylic acid
| MOF | Target Pollutant | Application | Key Findings | Reference |
| UiO-67(bipy) | Hydrogen Sulfide (H₂S) | Gas Capture | High capture capacity, especially when functionalized with copper salts. | rsc.org |
| UiO-67 | Antiviral Drugs | Water Remediation | High adsorption efficiency for removing organic pollutants from water. | mdpi.com |
| MOF-253-Cu | Carbon Dioxide (CO₂) | Gas Separation | Increased selectivity for CO₂ over N₂. |
Future Research Directions and Emerging Applications
Advanced Ligand Design for Tailored Properties and Enhanced Performance
The functionalization of the 5,5'-Dimethoxycarbonyl-2,2'-bipyridine scaffold is a cornerstone of advanced ligand design, enabling the precise tuning of electronic and photophysical properties for specific applications. acs.orgnih.gov A key strategy involves the hydrolysis of the methoxycarbonyl groups to yield 2,2'-bipyridine-5,5'-dicarboxylic acid, which serves as a versatile building block for more complex ligand architectures. ossila.com The introduction of various substituents at the 5 and 5' positions allows for a systematic modification of the ligand's characteristics.
For instance, the incorporation of aryl groups can influence the luminescent properties of resulting metal complexes. acs.org The electronic nature of these aryl substituents, whether electron-donating or electron-withdrawing, can modulate the energy levels of the ligand's molecular orbitals, thereby affecting the metal-to-ligand charge transfer (MLCT) transitions in their metal complexes. acs.org Furthermore, the synthesis of axially chiral 5,5'-substituted 2,2'-bipyridine (B1663995) ligands has opened new avenues in asymmetric catalysis, where the tailored steric and electronic environment around the metal center can induce high enantioselectivity in chemical reactions. rsc.org
Computational methods, such as Density Functional Theory (DFT), play a crucial role in predicting how different functional groups will impact the electronic structure and reactivity of the resulting complexes. nih.govnih.gov This predictive power accelerates the design of ligands with optimized properties for applications ranging from catalysis to molecular electronics.
Table 1: Examples of Functionalized 5,5'-Disubstituted-2,2'-bipyridine Ligands and Their Intended Applications
| Functional Group at 5,5'-Positions | Intended Application | Reference |
| -COOH | Precursor for MOFs and coordination polymers | ossila.com |
| -Aryl groups | Tuning of luminescent properties | acs.org |
| Chiral substituents | Asymmetric catalysis | rsc.org |
| -NH2, -NMe2, -CN, -NCS | Building blocks for coordination polymers | tandfonline.com |
Integration into Multi-component Hybrid Material Systems
The integration of this compound, primarily through its dicarboxylic acid derivative, into multi-component hybrid material systems has led to the development of advanced materials with synergistic properties. The most prominent examples are Metal-Organic Frameworks (MOFs), where the bipyridine dicarboxylic acid acts as a rigid organic linker to connect metal ions or clusters, forming porous, crystalline structures. polymer-books.com
These MOFs exhibit high thermal stability and can be functionalized post-synthetically to introduce catalytic sites or other desired functionalities. The bipyridine unit within the MOF structure can chelate additional metal ions, leading to heterometallic frameworks with unique catalytic or photophysical properties.
Beyond MOFs, derivatives of this compound are being incorporated into other hybrid systems. For instance, they can be used to create coordination polymers where the material's properties are dictated by the choice of both the metal and the organic linker. escholarship.org Research is also exploring the attachment of these bipyridine-based ligands to the surface of nanoparticles, creating functionalized nanomaterials for applications in sensing and catalysis. The bipyridine moiety can act as an anchor for metal complexes, while the nanoparticle core provides a high surface area and unique physical properties. Furthermore, the synthesis of polyamides and polyesters incorporating the 2,2'-bipyridine-5,5'-dicarboxylic acid unit has been demonstrated, leading to polymers that can coordinate with metal ions to form materials for applications such as light-emitting devices. escholarship.org
Exploration of Novel Catalytic Pathways and Green Chemistry Approaches
Complexes derived from this compound have shown significant promise in a variety of catalytic applications, particularly in the realm of green chemistry. A major focus of research has been the electrocatalytic and photocatalytic reduction of carbon dioxide (CO2) to valuable chemical feedstocks like carbon monoxide (CO) and formic acid. nih.govnih.govescholarship.orgucsd.edu Rhenium and manganese complexes containing bipyridine ligands with carboxylic acid or amine functionalities have been extensively studied for this purpose. nih.govnih.govescholarship.org The ligand plays a crucial role in the catalytic cycle, influencing the stability of key intermediates and the selectivity of the products. nih.gov
Another significant area of catalytic exploration is water splitting, which involves the generation of hydrogen and oxygen from water. Ruthenium complexes incorporating 2,2'-bipyridine-5,5'-dicarboxylic acid have been investigated as catalysts for both the hydrogen evolution and water oxidation half-reactions. ossila.com The ability to anchor these molecular catalysts onto electrode surfaces or within porous frameworks is a key strategy for developing practical and robust water-splitting devices.
Table 2: Catalytic Applications of Complexes Derived from 5,5'-Disubstituted-2,2'-bipyridine
| Catalytic Reaction | Metal Complex | Key Findings | Reference |
| CO2 Reduction | Rhenium and Manganese bipyridine complexes | Product selectivity (CO vs. HCOOH) can be tuned by ligand design and reaction conditions. | nih.govnih.gov |
| Water Splitting | Ruthenium bipyridine complexes | Effective for both hydrogen evolution and water oxidation. | ossila.com |
| Asymmetric [2+2] Annulation | Palladium with chiral bipyridine ligands | High enantioselectivity in the synthesis of chiral benzocyclobutenes. | rsc.org |
Interdisciplinary Research with Biological Systems
The unique coordination chemistry and photophysical properties of metal complexes derived from this compound have spurred interdisciplinary research at the interface of chemistry and biology, particularly in the areas of molecular interactions and biosensing.
Ruthenium complexes containing 2,2'-bipyridine-5,5'-dicarboxylic acid have been shown to interact with biomolecules such as DNA and proteins. rsc.orgresearchgate.net These interactions are typically studied using spectroscopic techniques and can involve groove binding or intercalation with the DNA double helix. rsc.org The presence of the carboxylic acid groups can influence the binding affinity and mode of interaction. rsc.org Understanding these molecular interactions is crucial for the rational design of probes for DNA structure and for the development of potential therapeutic agents.
In the field of biosensing, the luminescent properties of these metal complexes are particularly valuable. dntb.gov.uaresearchgate.netacs.org For instance, ruthenium bipyridine complexes can be used as labels in electrochemical and electrochemiluminescence (ECL) based DNA biosensors. core.ac.ukkaist.ac.krnih.govaip.orgosti.gov The principle of these sensors often relies on the change in the electrochemical or luminescent signal of the complex upon hybridization of a probe DNA strand with its target sequence. kaist.ac.krnih.gov Furthermore, the bipyridine scaffold can be functionalized to create fluorescent chemosensors for the detection of specific metal ions. rsc.org The binding of a target ion to the bipyridine ligand can modulate the photophysical properties of the complex, leading to a detectable change in fluorescence. rsc.org
Q & A
Q. Q1. What are the established synthetic routes for preparing 5,5'-dimethoxycarbonyl-2,2'-bipyridine, and what are their key challenges?
Methodological Answer: The compound is typically synthesized via functionalization of 5,5'-dimethyl-2,2'-bipyridine. A common approach involves:
Oxidative cleavage of methyl groups using KMnO₄ in acidic aqueous conditions to yield 2,2'-bipyridine-5,5'-dicarboxylic acid .
Esterification of the carboxylic acid groups with methanol under acidic catalysis (e.g., H₂SO₄) to form the dimethoxycarbonyl derivative .
Challenges:
- Byproduct formation : Over-oxidation of methyl groups can lead to undesired side products.
- Purification : The product often requires column chromatography or recrystallization due to solubility issues in polar solvents .
Q. Q2. How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer: Key analytical techniques include:
- ¹H/¹³C NMR : Peaks for methoxy protons (~3.9 ppm) and carbonyl carbons (~165 ppm) confirm esterification .
- X-ray crystallography : Resolve molecular geometry; SHELX software is widely used for refinement .
- IR spectroscopy : Stretching bands at ~1720 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C-O) validate ester groups .
Advanced Synthetic Optimization
Q. Q3. What strategies improve yield in the oxidative cleavage of 5,5'-dimethyl-2,2'-bipyridine to 5,5'-dicarboxylic acid?
Methodological Answer: Optimization approaches include:
- Temperature control : Maintain 60–70°C to avoid over-oxidation while ensuring complete reaction .
- Solvent selection : Aqueous H₂SO₄ (1:1 v/v with H₂O) enhances reaction homogeneity .
- Stoichiometry : Use 3.5 equivalents of KMnO₄ per methyl group to balance reactivity and side reactions .
Data Table :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| 60°C, 3.5 eq KMnO₄ | 78 | 95 |
| 80°C, 4.0 eq KMnO₄ | 65 | 87 |
Applications in Coordination Chemistry
Q. Q4. How do the methoxycarbonyl substituents influence the coordination behavior of this compound in transition metal complexes?
Methodological Answer: The ester groups:
- Modulate electron density : Electron-withdrawing carbonyls reduce ligand basicity, stabilizing low-oxidation-state metals (e.g., Re⁺ or Ru²⁺) .
- Enhance π-backbonding : Facilitates CO₂ reduction in Re(I) complexes by increasing metal-to-ligand charge transfer (MLCT) efficiency .
Example : [Re(5,5'-dmc-bpy)(CO)₃Cl] shows a 15% higher Faradaic efficiency for CO production vs. unsubstituted bipyridine analogs .
Q. Q5. What methodologies are used to evaluate the catalytic performance of this compound-based complexes in CO₂ electroreduction?
Methodological Answer:
Cyclic voltammetry (CV) : Determine redox potentials (e.g., E₁/₂ for Re⁺/Re⁰).
Controlled-potential electrolysis : Measure Faradaic efficiency and turnover frequency (TOF) in CO₂-saturated electrolytes.
In situ FTIR : Track intermediate species (e.g., CO-bound Re centers) .
Key Finding : Substituted bipyridines exhibit a 0.2 V lower overpotential compared to non-functionalized ligands .
Advanced Structural and Mechanistic Studies
Q. Q6. How do crystallographic studies resolve contradictions in reported catalytic activities of this compound complexes?
Methodological Answer:
- Torsional angle analysis : Substituent-induced distortions (e.g., dihedral angles >10°) reduce π-conjugation, altering charge-transfer dynamics .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C-H···O/N) that stabilize active conformations .
Case Study : A 12° dihedral angle in [Re(5,5'-dmc-bpy)(CO)₃Cl] correlates with higher CO selectivity (90%) vs. planar analogs (75%) .
Q. Q7. What computational methods complement experimental data to elucidate reaction mechanisms in this compound systems?
Methodological Answer:
- DFT calculations : Map reaction pathways (e.g., CO₂ binding energy on Re centers).
- TD-DFT : Simulate MLCT transitions to interpret UV-vis spectra .
Example : Calculated ΔG‡ for CO₂ insertion into Re-H bonds aligns with experimental TOF values (R² = 0.93) .
Material Science Applications
Q. Q8. How is this compound utilized in designing metal-organic frameworks (MOFs)?
Methodological Answer:
- Linker functionalization : Carboxylic acid derivatives (via hydrolysis) anchor to metal nodes (e.g., Zn²⁺ or Cu²⁺) to form 3D frameworks .
- Pore engineering : Bulky methoxy groups create hydrophobic channels, enhancing gas selectivity (e.g., CO₂/N₂ = 18:1) .
Synthetic Protocol :
Hydrolyze ester to dicarboxylic acid (NaOH, H₂O/EtOH).
Q. Q9. What spectroscopic techniques characterize charge-transfer dynamics in this compound-based MOFs?
Methodological Answer:
- Transient absorption spectroscopy : Resolve excited-state lifetimes (τ ~ 2–5 ns for Zn-MOFs).
- Electrochemical impedance spectroscopy (EIS) : Measure charge-carrier mobility (μ ~ 10⁻⁴ cm²/V·s) .
Contradictions and Limitations
Q. Q10. Why do studies report conflicting catalytic efficiencies for this compound complexes in similar conditions?
Methodological Answer: Discrepancies arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
